3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile
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Overview
Description
3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile typically involves multiple steps, starting with the reaction of phthalic anhydride with a suitable amine to form the 1,3-dioxoisoindolin-2-yl moiety. This intermediate is then coupled with an indole derivative under specific conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile may be explored for its potential biological activity. Studies may investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural similarity to known bioactive molecules may make it a candidate for further development as a therapeutic agent.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(1,3-dioxoisoindolin-2-yl)butanoic acid
N-(substituted benzylidene)-2-(1,3-dioxoisoindolin-2-yl) propanehydrazide
4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness: 3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile stands out due to its specific structural features, such as the presence of the indole ring and the cyano group
Properties
IUPAC Name |
3-[4-(1,3-dioxoisoindol-2-yl)butyl]-1H-indole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-12-14-8-9-19-18(11-14)15(13-23-19)5-3-4-10-24-20(25)16-6-1-2-7-17(16)21(24)26/h1-2,6-9,11,13,23H,3-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJJIUSKIWAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC3=CNC4=C3C=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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